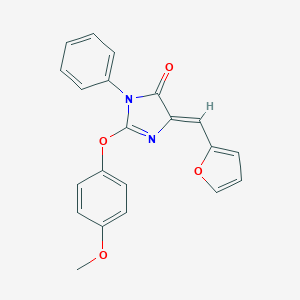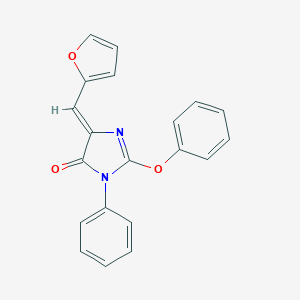
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as dibromoacetylacetone or DBAA and has the chemical formula of C12H8Br2O2. DBAA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
作用機序
The mechanism of action of 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is not fully understood. However, it is believed that DBAA can form stable metal complexes with metal ions. These metal complexes can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, DBAA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DBAA has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione in lab experiments is its ability to form stable metal complexes with metal ions. This property makes DBAA a useful ligand in various applications such as catalysis, electrochemistry, and bioinorganic chemistry. However, one of the limitations of using DBAA is its toxicity. DBAA has been shown to be toxic to some cell lines and can cause DNA damage.
将来の方向性
For the use of DBAA in scientific research include the development of new metal complexes, the study of its toxicity, and the use of DBAA in the development of new materials.
合成法
There are several methods to synthesize 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione. One of the most common methods is the reaction of acetylacetone with bromine in the presence of a catalyst such as potassium carbonate. The reaction produces DBAA as a yellow crystalline solid. Another method involves the reaction of 4-bromobenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. This method also produces DBAA as a yellow crystalline solid.
科学的研究の応用
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione has been widely used in scientific research for its unique properties. One of the most common applications of DBAA is in the synthesis of metal complexes. DBAA can act as a bidentate ligand that can coordinate with metal ions such as copper, nickel, and cobalt. The resulting metal complexes have been used in various applications such as catalysis, electrochemistry, and bioinorganic chemistry.
特性
分子式 |
C15H8Br2O3 |
|---|---|
分子量 |
396.03 g/mol |
IUPAC名 |
1,3-bis(4-bromophenyl)propane-1,2,3-trione |
InChI |
InChI=1S/C15H8Br2O3/c16-11-5-1-9(2-6-11)13(18)15(20)14(19)10-3-7-12(17)8-4-10/h1-8H |
InChIキー |
YRWRYDUHVFXAHA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)



